

Petunidin 3-glucoside biosynthesis pathway in plants.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Petunidin 3-glucoside*

Cat. No.: B3029599

[Get Quote](#)

An In-depth Technical Guide to the Biosynthesis of **Petunidin 3-Glucoside** in Plants

Abstract

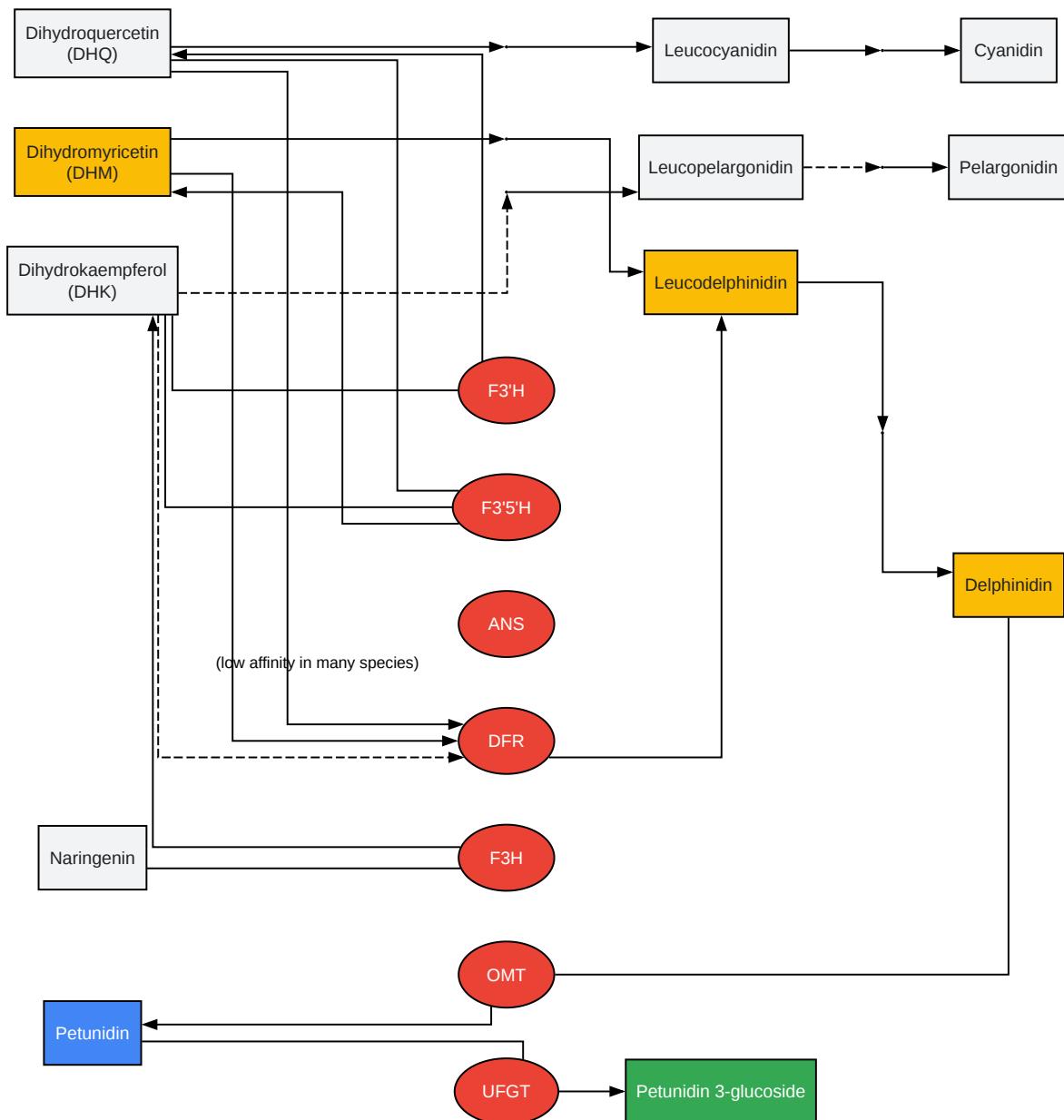
Petunidin 3-glucoside is a prominent anthocyanin responsible for a spectrum of purple, violet, and blue hues in the flowers, fruits, and leaves of numerous plant species. As a member of the flavonoid family, its biosynthesis is a complex, multi-step process originating from the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the enzymatic reactions, key regulatory control points, and transcriptional machinery governing the production of **petunidin 3-glucoside**. We will delve into the catalytic mechanisms of pivotal enzymes such as Flavonoid 3',5'-hydroxylase (F3'5'H), Dihydroflavonol 4-reductase (DFR), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UGT), explaining the causality behind their influence on the final anthocyanin profile. Furthermore, this guide presents validated, field-proven methodologies for the extraction, purification, and quantification of **petunidin 3-glucoside**, offering researchers a robust framework for its analysis.

Introduction: The Significance of Petunidin 3-Glucoside

Anthocyanins are water-soluble pigments that play crucial roles in plant biology, from attracting pollinators and seed dispersers to protecting against abiotic stresses like UV radiation.[\[1\]](#)[\[2\]](#)

Petunidin 3-glucoside, an O-glycosylated form of the anthocyanidin petunidin, is a key determinant of color in many economically important plants, including grapes (*Vitis vinifera*),

blueberries (*Vaccinium* spp.), and petunias (*Petunia hybrida*).^{[3][4]} Its structure, characterized by hydroxyl groups at the 3', 5', 5, and 7 positions and a methoxy group at the 4' position of the flavonoid backbone, gives it potent antioxidant properties.^{[5][6]} The final glycosylation step, which attaches a glucose moiety at the C3 position, is critical for the molecule's stability and water solubility within the plant cell's vacuole.^{[7][8]} Understanding the biosynthetic pathway is therefore paramount for applications ranging from crop improvement and natural colorant development to pharmaceutical research exploring its health benefits.^{[4][9]}


The Core Biosynthetic Pathway

The synthesis of **petunidin 3-glucoside** is an extension of the highly conserved flavonoid biosynthesis pathway, which itself branches from the general phenylpropanoid pathway.^{[7][10]} The journey begins with the amino acid phenylalanine and proceeds through a series of enzymatic conversions to produce the core flavonoid structure, which is then specifically modified to yield **petunidin 3-glucoside**.

The pathway can be broadly divided into three phases:

- General Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA.
- Core Flavonoid Synthesis: 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form the flavanone naringenin.
- Anthocyanin Branch and Specific Modifications: Naringenin is hydroxylated, reduced, and finally glycosylated and methylated to yield **petunidin 3-glucoside**.

The critical branching and modification steps that lead specifically to **petunidin 3-glucoside** are illustrated below.

[Click to download full resolution via product page](#)

Caption: Core biosynthetic pathway leading to **Petunidin 3-glucoside**.

Key Enzymatic Control Points: The Basis of Specificity

The specific type of anthocyanin produced by a plant is determined by the activity and substrate specificity of a few key enzymes. For **petunidin 3-glucoside**, three enzymes are of paramount importance.

Flavonoid 3',5'-Hydroxylase (F3'5'H)

This cytochrome P450 enzyme is the primary gatekeeper for the synthesis of delphinidin-based anthocyanins, including petunidin.^[11] F3'5'H catalyzes the addition of hydroxyl groups to the 3' and 5' positions on the B-ring of flavonoid precursors like dihydrokaempferol (DHK) and dihydroquercetin (DHQ).^{[1][12]} The conversion of DHK or DHQ to dihydromyricetin (DHM) is the essential step that channels metabolic flux towards the production of blue/purple pigments.^[13] Plants that lack a functional F3'5'H gene, such as roses and carnations, cannot produce delphinidin-based pigments and thus lack blue or violet flower varieties.^[14] Conversely, the high expression of F3'5'H is directly correlated with the accumulation of these compounds.^{[13][15]}

Dihydroflavonol 4-Reductase (DFR)

DFR is a pivotal enzyme that catalyzes the NADPH-dependent reduction of dihydroflavonols (DHK, DHQ, DHM) to their corresponding colorless leucoanthocyanidins.^{[16][17]} The substrate specificity of DFR is a critical determinant of the final anthocyanin profile.^[18] For petunidin synthesis, DFR must efficiently reduce dihydromyricetin (DHM) to leucodelphinidin. In many species, such as *Petunia hybrida*, the endogenous DFR has a very low affinity for DHK, preventing the formation of orange pelargonidin-based pigments, while efficiently acting on DHQ and DHM.^[19] This substrate preference is a key reason why petunias naturally produce cyanidin and delphinidin/petunidin derivatives but not orange hues.^{[18][19]}

UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT)

The final and crucial step for creating a stable anthocyanin is glycosylation, catalyzed by UFGT (also known as 3GT).^{[20][21]} This enzyme transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the anthocyanidin (e.g., petunidin).^{[10][20]} This reaction not only significantly increases the stability and water solubility of the pigment but is often a prerequisite

for its transport into the vacuole for storage.^[7] The expression of the UFGT gene is often considered a rate-limiting step and is tightly correlated with the onset of color accumulation in tissues like grape skins.^{[21][22]} The enzyme from *Vitis vinifera* (VvGT1) has been structurally characterized, providing insight into its catalytic mechanism and substrate recognition.^[23]

A subsequent modification, methylation of the 3'-hydroxyl group on the B-ring of delphinidin 3-glucoside by an O-methyltransferase (OMT), can also lead to **petunidin 3-glucoside**. Alternatively, delphinidin can be methylated first to petunidin, which is then glycosylated by UFGT.^{[24][25]}

Enzyme	Abbreviation	Substrate(s)	Product(s)	Function in Petunidin 3-Glucoside Synthesis
Flavanone 3-Hydroxylase	F3H	Naringenin	Dihydrokaempferol (DHK)	Core pathway enzyme creating dihydroflavonols. [26]
Flavonoid 3'-Hydroxylase	F3'H	DHK	Dihydroquercetin (DHQ)	B-ring modification leading to cyanidin precursors. [7] [11]
Flavonoid 3',5'-Hydroxylase	F3'5'H	DHK, DHQ	Dihydromyricetin (DHM)	Crucial gatekeeper enzyme; directs flux to delphinidin/petunidin precursors. [11] [12]
Dihydroflavonol 4-Reductase	DFR	DHK, DHQ, DHM	Leucoanthocyanidins	Key specificity point; reduces DHM to leucodelphinidin. [16] [17]
Anthocyanidin Synthase	ANS	Leucoanthocyanidins	Anthocyanidins	Creates the unstable colored anthocyanidin core. [1] [27]
O-Methyltransferase	OMT	Delphinidin	Petunidin	Methylates the B-ring to form the petunidin aglycone. [24]

UDP-				Final stabilizing
glucose:Flavonoi				step; adds
d 3-O-	UGT	Anthocyanidins	Anthocyanin 3-	glucose to
Glucosyltransfer			glucosides	petunidin.[20][21]
ase				[28]

Transcriptional Regulation: The MBW Complex

The biosynthesis of anthocyanins is tightly regulated at the transcriptional level. The expression of the late biosynthetic genes (LBGs), including DFR, ANS, and UFGT, is primarily controlled by a conserved transcriptional activation complex known as the MBW complex.[26][29] This ternary complex consists of three types of transcription factors:

- R2R3-MYB proteins
- basic Helix-Loop-Helix (bHLH) proteins
- WD40-repeat proteins

This complex binds to the promoters of the structural genes, activating their coordinated expression and leading to pigment production in response to developmental cues (e.g., fruit ripening) and environmental signals like light and stress.[2][29][30] The specific MYB and bHLH proteins involved can vary between plant species, providing a mechanism for the diverse coloration patterns observed in nature.[29] Negative regulators, such as certain R3-MYB proteins, also exist to repress anthocyanin synthesis, adding another layer of control.[2]

Methodologies for Analysis

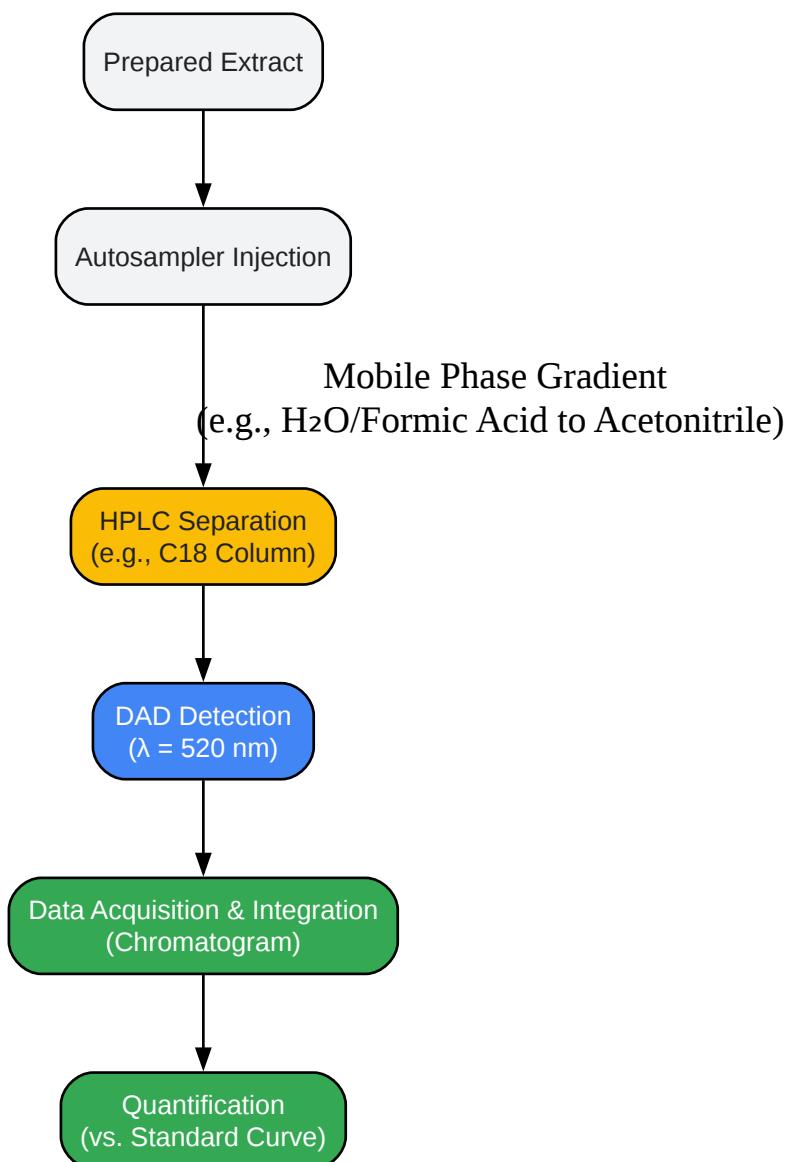
Accurate analysis of **petunidin 3-glucoside** requires robust protocols for extraction and quantification. The choice of methodology is critical to prevent degradation and ensure reliable data.

Extraction and Purification Protocol

This protocol describes a standard, self-validating method for extracting anthocyanins from plant tissue for subsequent quantification. The use of an acidic solvent is crucial for maintaining the integrity of the anthocyanins.

Rationale: Anthocyanins exist in a colored flavylium cation form at low pH but are unstable and colorless at neutral or high pH. Acidified methanol is a highly effective solvent for extraction, ensuring both solubility and stability.[31][32][33]

Step-by-Step Protocol:


- **Sample Preparation:** Flash-freeze fresh plant tissue (e.g., 100 mg of berry skin, flower petals) in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
- **Extraction:** Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1, v/v/v). Vortex thoroughly for 1 minute.
- **Incubation:** Incubate the mixture in the dark at 4°C for 1-2 hours with occasional vortexing to maximize extraction efficiency. The dark condition prevents photodegradation.
- **Clarification:** Centrifuge the sample at 13,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the anthocyanin extract.
- **Purification (Optional but Recommended):** For cleaner samples, especially from complex matrices, Solid Phase Extraction (SPE) is recommended.[34]
 - Condition a C18 SPE cartridge with methanol followed by acidified water (0.1% HCl).
 - Load the supernatant onto the cartridge.
 - Wash with acidified water to remove sugars and other polar impurities.
 - Elute the anthocyanins with acidified methanol.
- **Final Preparation:** Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known volume (e.g., 200 µL) of mobile phase (e.g., 5% formic acid in water) for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for separating and quantifying individual anthocyanins.[32][35][36]

Rationale: This method provides high resolution, allowing for the separation of structurally similar anthocyanins. Detection at ~520 nm is specific for the colored flavylium form of anthocyanins. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from an authentic standard, ensuring accuracy.[34][37]

Typical HPLC-DAD Workflow:

[Click to download full resolution via product page](#)

Caption: A standard workflow for the quantification of anthocyanins using HPLC-DAD.

Step-by-Step Protocol:

- Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m particle size) and a DAD detector.
- Mobile Phases:
 - Mobile Phase A: 5% Formic Acid in Water
 - Mobile Phase B: 100% Acetonitrile
- Gradient Elution: A typical gradient would be: 0-25 min, 5-30% B; 25-30 min, 30-50% B; 30-35 min, 50-5% B; 35-40 min, 5% B (re-equilibration). The flow rate is typically 1.0 mL/min.
- Detection: Monitor the eluent at 520 nm for anthocyanins. A full UV-Vis spectrum (200-600 nm) should also be recorded to aid in identification.
- Standard Curve: Prepare a series of dilutions of a certified **petunidin 3-glucoside** standard (e.g., from 1 to 100 μ g/mL).^[37] Inject each standard and generate a calibration curve by plotting peak area against concentration.
- Quantification: Inject the prepared sample extract. Identify the **petunidin 3-glucoside** peak by comparing its retention time and UV-Vis spectrum to the authentic standard.^[35] Calculate the concentration in the sample using the linear regression equation from the standard curve.

Conclusion

The biosynthesis of **petunidin 3-glucoside** is a finely tuned process governed by specific enzymatic control points and complex transcriptional regulation. The functional activities of F3'5'H and DFR are decisive in channeling metabolic flux towards the correct anthocyanidin precursor, while the final glycosylation by UFGT ensures the stability and storage of the pigment. This guide provides a detailed molecular and methodological framework for researchers, enabling a deeper understanding of this pathway and offering robust protocols for its scientific investigation. The continued elucidation of these mechanisms holds significant

promise for the targeted engineering of plant color and the enhanced production of valuable bioactive compounds.

References

- Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in *Phoebe bournei*. (2023-02-14). MDPI.
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O -glucoside and Petunidin-3 - ResearchGate. (2024-06-18).
- Elucidating Scent and Color Variation in White and Pink-Flowered *Hydrangea arborescens 'Annabelle'* Through Multi-Omics Profiling. MDPI.
- Anthocyanidin 3-O-glucosyltransferase. Wikipedia.
- Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. PMC, NIH.
- Showing Compound **Petunidin 3-glucoside** (FDB017317). (2010-04-08). FooDB.
- Flavonol 3-O-glucosyltransferase. Wikipedia.
- HPLC chromatogram recorded at 520 nm for GP: 1—petunidin-3-glucoside;...
- Petunia dihydroflavonol 4-reductase is only a few amino acids away from producing orange pelargonidin-based anthocyanins. (2023-08-13). Frontiers.
- The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. (2022-09-04). NIH.
- Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'. (2007-07-24). PubMed.
- Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food M
- Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods. PMC, NIH.
- The UDP glucose: flavonoid-3-O-glucosyltransferase (UGT) gene regulates anthocyanin biosynthesis in litchi (*Litchi chinesis* Sonn.)
- Enzymatic Synthesis of [3'-O-Methyl-3H]malvidin-3-glucoside
- Crystal structure of UDP-glucose:anthocyanidin 3-O-glucosyltransferase from *Clitoria ternatea*
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3. (2024-07-03). PubMed.
- **Petunidin 3-glucoside** chloride, CAS No. 6988-81-4 | Anthocyanins as HPLC standards. Carl ROTH.
- Low Expression of Flavonoid 3',5'-Hydroxylase (F3',5'H) Associated with Cyanidin-based Anthocyanins in Grape Leaf. American Journal of Enology and Viticulture.
- Enzymatic synthesis of [3'-O-methyl-(3)

- Flavonoid synthesis in *Petunia hybrida*: partial characterization of dihydroflavonol-4-reductase genes. PubMed.
- Methods for Qualitative and Quantitative Analysis of Anthocyanins: Extraction, Purification, and Identification.
- Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants. MDPI.
- (PDF) The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. (2022-09-02).
- Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside. Semantic Scholar.
- Regulation of Anthocyanin Biosynthesis by ANAC032. (2016-10-14). Frontiers.
- Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of *Freesia hybrida*. Frontiers.
- (PDF) Gene Expression and Molecular Architecture Reveals UDP-Glucose: Flavonoid-3-O-Glycosyltransferase UFGT as a Controller of Anthocyanin Production in Grapes. (2015-08-14).
- UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipit
- Extraction and Quantification of Total Anthocyanins, Determination of Anthocyanidin Core Structures, and Characterization of Specific Anthocyanins
- Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses. PLOS One.
- F3'5'H - flavonoid 3',5'-hydroxylase - *Vitis vinifera* (Grape). UniProtKB, UniProt.
- The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. MDPI.
- Expression analysis of dihydroflavonol 4-reductase genes in *Petunia hybrida*. (2015-05-12). Genetics and Molecular Research.
- Analysis of Anthocyanins: Extraction, Quantification, and Identification. (2025-10-19).
- METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)
- (PDF) Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains. (2022-09-14).
- Functional analysis of flavonoid 3',5'-hydroxylase gene using transgenic Japanese morning glory (*Ipomoea nil*). Acta Horticulturae.
- Anthocyanin 3-O-glucoside biosynthetic pathway in plants. Compounds in...
- Biosynthesis and regulation of anthocyanin p
- Full article: Anthocyanin extraction methods: synthesis of morpho-anatomical knowledge for decision-making based on decision-tree. (2024-09-30).

- Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids. (2017-03-27). *Frontiers*.
- Isolation and analysis of flavonoid 3'-hydroxylase (F3'H) genes from cyclamen 'Strauss'. *Acta Horticulturae*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Showing Compound Petunidin 3-glucoside (FDB017317) - FooDB [\[foodb.ca\]](http://foodb.ca)
- 4. The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 5. researchgate.net [researchgate.net]
- 6. Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3- O-glucoside - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 7. mdpi.com [mdpi.com]
- 8. Flavonol 3-O-glucosyltransferase - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 9. The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase | MDPI [\[mdpi.com\]](http://mdpi.com)
- 10. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 11. Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 12. uniprot.org [uniprot.org]
- 13. Low Expression of Flavonoid 3',5'-Hydroxylase (F3',5'H) Associated with Cyanidin-based Anthocyanins in Grape Leaf | American Journal of Enology and Viticulture [\[ajevonline.org\]](http://ajevonline.org)
- 14. Functional analysis of flavonoid 3',5'-hydroxylase gene using transgenic Japanese morning glory (*Ipomoea nil*) [\[actahort.org\]](http://actahort.org)

- 15. Isolation and analysis of flavonoid 3'-hydroxylase (F3'H) genes from cyclamen 'Strauss' | International Society for Horticultural Science [ishs.org]
- 16. Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses | PLOS One [journals.plos.org]
- 17. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]
- 18. Frontiers | Petunia dihydroflavonol 4-reductase is only a few amino acids away from producing orange pelargonidin-based anthocyanins [frontiersin.org]
- 19. geneticsmr.org [geneticsmr.org]
- 20. Anthocyanidin 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 21. The UDP glucose: flavonoid-3-O-glucosyltransferase (UGT) gene regulates anthocyanin biosynthesis in litchi (Litchi chinesis Sonn.) during fruit coloration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Crystal structure of UDP-glucose:anthocyanidin 3-O-glucosyltransferase from Clitoria ternatea - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]
- 29. Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 33. Extraction and Quantification of Total Anthocyanins, Determination of Anthocyanidin Core Structures, and Characterization of Specific Anthocyanins from Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. eprints.usm.my [eprints.usm.my]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Petunidin 3-glucoside chloride, CAS No. 6988-81-4 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
- To cite this document: BenchChem. [Petunidin 3-glucoside biosynthesis pathway in plants.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029599#petunidin-3-glucoside-biosynthesis-pathway-in-plants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com